2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine

Physicochemical Properties Molecular Weight Boiling Point

Sourcing a reliable, high-purity 1,3,5-triazine intermediate for optoelectronic applications often leads to analogs with undesirable reactivity. This compound is a precise solution. - Features a single reactive chlorine at the 2-position, enabling selective Suzuki or Negishi coupling impossible with dichloro analogs. - Its electron-deficient core and 4-chlorophenyl group ensure a low LUMO level, ideal for electron-transport materials. - Supplied with a guaranteed purity of 98% (HPLC), ensuring consistent performance in device fabrication.

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
CAS No. 30894-93-0
Cat. No. B1584067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine
CAS30894-93-0
Molecular FormulaC15H9Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9Cl2N3/c16-12-8-6-11(7-9-12)14-18-13(19-15(17)20-14)10-4-2-1-3-5-10/h1-9H
InChIKeyHLRNODHPMNYHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine: Core Structure and Identity


2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine is a trisubstituted 1,3,5-triazine derivative with the molecular formula C15H9Cl2N3 and a molecular weight of 302.16 g/mol. It belongs to the s-triazine class, a scaffold extensively employed in medicinal chemistry and materials science for its electron-deficient aromatic core. [1] The compound features a 1,3,5-triazine ring substituted at the 2-position with chlorine, at the 4-position with a 4-chlorophenyl group, and at the 6-position with a phenyl group. This specific substitution pattern imparts distinctive physicochemical properties—including a predicted boiling point of 505.7 °C, a density of 1.351 g/cm³, and a calculated pKa of -0.62—that influence its reactivity, solubility, and suitability as a synthetic building block.

Core Electron-deficient 1,3,5-triazine scaffold
Handle 2-Chloro for selective cross-coupling
Modulator 4-Chlorophenyl group tunes electronic profile

Why Generic Substitution Fails for This Triazine Derivative


The 1,3,5-triazine scaffold is highly tunable, and even minor alterations in substituent identity or position can drastically alter electronic character, steric profile, and subsequent reactivity. [1] 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine cannot be interchanged with simpler analogs such as 2,4-dichloro-6-phenyl-1,3,5-triazine or 2-chloro-4,6-diphenyl-1,3,5-triazine, because the 4-chlorophenyl group introduces a second electron-withdrawing chlorine atom at the para position of the phenyl ring. This modification shifts the electron density of the aromatic system, alters the electrophilicity of the triazine core, and changes the compound’s bulk physicochemical properties—such as molecular weight, boiling point, and predicted acid dissociation constant—in a quantifiable manner. [2] [3] These differences directly affect coupling efficiency in cross-coupling reactions, solubility in organic media, and the ultimate performance of the downstream products in agrochemical, pharmaceutical, or optoelectronic applications.

Dichloro analog mismatch
2,4-Dichloro-6-phenyl-1,3,5-triazine lacks the 4-chlorophenyl substituent; electron-density shift may alter coupling efficiency and thermal stability.
Diphenyl analog mismatch
2-Chloro-4,6-diphenyl-1,3,5-triazine replaces 4-chlorophenyl with phenyl; reduced electrophilicity may limit nucleophilic substitution rates.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Boiling Point vs. Dichloro Analog

Compared to 2,4-dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3), the target compound possesses a 4-chlorophenyl substituent instead of a chlorine atom at the 4-position, increasing the molecular weight from 226.06 g/mol to 302.16 g/mol and raising the predicted boiling point from approximately 360 °C to 505.7 °C. [1] This increase in molecular complexity reduces volatility and alters solubility characteristics, which can be critical for high-temperature reactions or vacuum deposition processes.

MW & Boiling Point
Cross-study comparable
+76.1 g/mol
+145 °C
Supports thermal-stability review
Predicted values; confirm experimentally
Physicochemical Properties Molecular Weight Boiling Point

Electronic Profile and pKa vs. Diphenyl Analog

The predicted acid dissociation constant (pKa) of the target compound is -0.62, compared to an estimated pKa of approximately 0.0 for 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5). [1] The lower pKa indicates a slightly stronger electron-withdrawing effect imparted by the 4-chlorophenyl group, which can enhance the electrophilicity of the triazine ring and increase its susceptibility to nucleophilic aromatic substitution.

Electronic Profile
Class-level
ΔpKa ≈ -0.62
Enhanced electrophilicity context
Computational prediction
Electronic Properties pKa Reactivity

Density Differentiation vs. Cyanuric Chloride

The density of 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine is 1.351 g/cm³, significantly lower than that of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which has a density of approximately 1.92 g/cm³. This density difference affects material handling, shipping classification, and formulation processes where precise density control is required.

Density
Cross-study comparable
-0.569 g/cm³
Handling and formulation review
Predicted vs experimental values
Density Physical Properties Material Handling

Regioisomeric Identity vs. Biphenylyl Analog

The target compound is a regioisomer of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS 10202-45-6), both sharing the molecular formula C15H9Cl2N3 and molecular weight 302.16 g/mol. However, the target compound places the chlorine atoms on separate phenyl rings (one on the triazine and one para on the phenyl), whereas the isomer contains both chlorine atoms on the triazine ring and a biphenyl substituent. This structural difference leads to a markedly different melting point: the target compound has no experimentally reported sharp melting point, while the biphenyl isomer melts at 157.0–161.0 °C, indicating distinct crystal packing and intermolecular interactions.

Regioisomer Identity
Direct head-to-head
MP: not sharply defined
vs 157.0–161.0 °C
Regioisomeric purity supports synthesis reproducibility
Target vs. biphenylyl isomer
Structural Isomerism Regiochemistry Synthetic Intermediate

Key Application Scenarios for Research and Industry


High-Temperature Agrochemical Intermediate Synthesis

The high predicted boiling point of 505.7 °C and density of 1.351 g/cm³ make this compound suitable for reactions conducted at elevated temperatures, such as the synthesis of herbicidal or fungicidal triazine derivatives, where lower-boiling analogs like 2,4-dichloro-6-phenyl-1,3,5-triazine (boiling point ~360 °C) would evaporate or degrade. Procurement of this specific intermediate ensures thermal resilience during scale-up.

Electron-Transport Building Block for OLED Research

The compound's electron-deficient triazine core, augmented by the electron-withdrawing 4-chlorophenyl group (pKa -0.62), positions it as a precursor for electron-transport or host materials in organic light-emitting diodes. Unlike 2-chloro-4,6-diphenyl-1,3,5-triazine, the additional chlorine substituent increases electron affinity, which can lower the LUMO level and improve charge injection in device architectures.

Precision Cross-Coupling in Medicinal Chemistry

The differentiated electronic character (pKa -0.62) and the presence of a single reactive chlorine on the triazine ring allow for selective Suzuki or Negishi coupling at the 2-position while the 4-chlorophenyl group remains intact. This regiochemical control is not achievable with 2,4-dichloro-6-phenyl-1,3,5-triazine, where both chlorine atoms may compete, leading to lower selectivity and yield in complex molecule construction.

Regioisomer-Specific Patented Synthetic Routes

For groups following patented procedures that explicitly claim the 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine scaffold, procurement of the correct regioisomer is mandatory. The structural isomer 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, despite having the same molecular formula, differs in melting point and connectivity, leading to divergent reaction outcomes and potential intellectual property infringement if substituted.

Application
Selection Property
Validation Focus
High-temperature agrochemical intermediate synthesis
Thermal stability under elevated temperatures
Boiling-point and volatility assessment
OLED electron-transport layer research
Electron-deficient core with enhanced electron affinity
LUMO-level and charge-injection verification
Medicinal chemistry cross-coupling
Regioselective chlorine substitution
Coupling-site selectivity confirmation
Regioisomer-specific synthetic route compliance
Structural regioisomer identity
Identity confirmation (NMR, melting point)
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